PF-05020182

Epilepsy Ion Channel Pharmacology Drug Discovery

PF-05020182 is a structurally optimized Kv7.2/4-selective opener engineered to overcome retigabine's subunit non-selectivity and clinical toxicity. Unlike generic KCNQ activators that confound assays via cardiac Kv7.1 off-target effects, PF-05020182 shows >100 µM EC50 at Kv7.1/KCNE1, ensuring neuronal-specific readouts. With well-characterized EC50 values (334 nM for Kv7.2/3, 625 nM for Kv7.4, 588 nM for Kv7.3/5), it serves as a reliable reference agonist for patch-clamp electrophysiology, MES anticonvulsant models, and medicinal chemistry benchmarking. Its brain penetration and validated LC-MS/MS bioanalytical method enable robust PK/PD correlation. Replace non-selective openers with PF-05020182 to eliminate confounding off-target artifacts.

Molecular Formula C18H30N4O4
Molecular Weight 366.46
CAS No. 1354712-92-7
Cat. No. B609950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-05020182
CAS1354712-92-7
SynonymsPF05020182;  PF-05020182;  PF 05020182;  PF5020182;  PF-5020182;  PF 5020182.
Molecular FormulaC18H30N4O4
Molecular Weight366.46
Structural Identifiers
SMILESCC(C)(C)CC(=O)NC1=C(N=C(N=C1OC)N2CCC(CC2)OC)OC
InChIInChI=1S/C18H30N4O4/c1-18(2,3)11-13(23)19-14-15(25-5)20-17(21-16(14)26-6)22-9-7-12(24-4)8-10-22/h12H,7-11H2,1-6H3,(H,19,23)
InChIKeyXHJMCIALHJMEBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-05020182 (CAS 1354712-92-7): A Selective Kv7.2/4 Potassium Channel Opener for Epilepsy Research and Drug Discovery


PF-05020182 is a novel, orally active, potent, and selective Kv7.2/4 potassium channel opener, originally developed by Pfizer [1]. It belongs to the class of KCNQ (Kv7) channel modulators, specifically targeting the neuronal Kv7.2/7.3 and Kv7.4 subunits. The compound demonstrates dose-dependent anticonvulsant activity in the maximal electroshock (MES) seizure model in rats and exhibits favorable brain penetration, supporting its potential as an adjunctive treatment for refractory epilepsy .

Why Kv7.2/4 Activators Like PF-05020182 Cannot Be Replaced with Generic Kv7 Openers


Generic Kv7 channel openers such as retigabine lack subunit selectivity and are associated with significant clinical drawbacks, including hepatotoxicity and tissue discoloration, which led to their market withdrawal [1]. PF-05020182 was engineered through structure-activity relationship (SAR) analysis to overcome these limitations by improving potency and achieving a distinct selectivity profile [2]. The compound avoids activation of the cardiac Kv7.1 subunit and demonstrates a unique activation pattern across neuronal Kv7.2–7.5 heteromers [2]. Substituting PF-05020182 with a non-selective opener in research protocols can lead to confounding off-target effects, misinterpretation of neuronal hyperexcitability mechanisms, and failure to replicate in vivo efficacy data [3].

Quantitative Differentiation of PF-05020182: EC50, MES Efficacy, BBB Penetration, and PK Profiling


PF-05020182 Demonstrates 36-Fold Higher Potency at Kv7.2/7.3 Channels Compared to Prototypical Opener Retigabine

In electrophysiological patch-clamp assays using CHO-K1 cells expressing human Kv7.2/7.3 heteromers, PF-05020182 activated the channel with an EC50 of 334 nM . In contrast, the prototypical Kv7 opener retigabine exhibited an EC50 of 12.2 µM under comparable conditions [1]. This represents a 36-fold increase in potency for PF-05020182. The improved potency is a direct result of optimized heterocyclic substitution patterns identified through SAR studies .

Epilepsy Ion Channel Pharmacology Drug Discovery

PF-05020182 Selectively Activates Neuronal Kv7 Subunits While Sparing Cardiac Kv7.1, Overcoming a Key Liability of Retigabine

PF-05020182 was designed to eliminate activation of the cardiac Kv7.1 (KCNQ1) channel, a known liability of the non-selective opener retigabine [1]. While retigabine activates Kv7.1–7.5, PF-05020182 is ineffective against homotetrameric Kv7.1 but activates neuronal Kv7.2/7.3 (EC50 = 334 nM), Kv7.4 (EC50 = 625 nM), and Kv7.3/7.5 (EC50 = 588 nM) with comparable potency . This selective profile is attributed to specific interactions with the heteromeric assembly interfaces of neuronal subunits [1].

Cardiac Safety Selectivity Profiling Epilepsy

PF-05020182 Exhibits Dose-Dependent Anticonvulsant Activity in the Maximal Electroshock (MES) Model, with Confirmed In Vivo Efficacy

In the rat corneal electric shock-induced maximal electroshock (MES) model, oral administration of PF-05020182 resulted in a dose-dependent reduction in the number of animals exhibiting full tonic extension convulsions [1]. While precise ED50 values are not publicly disclosed, the compound significantly inhibited convulsions at tested doses, demonstrating robust in vivo efficacy consistent with its in vitro potency . This contrasts with earlier Kv7 openers like flupirtine, which showed weaker efficacy in MES models and were primarily used as analgesics [2].

Anticonvulsant MES Model Epilepsy

PF-05020182 Readily Penetrates the Blood-Brain Barrier, a Prerequisite for CNS-Targeted Epilepsy Research

PF-05020182 has been confirmed to be blood-brain barrier (BBB) penetrable . This property is essential for its anticonvulsant activity observed in the MES model, as the compound must reach neuronal Kv7 channels within the CNS [1]. In contrast, several other Kv7 channel modulators exhibit poor brain penetration, limiting their utility as in vivo probes for central nervous system disorders [2]. The compound's favorable physicochemical properties (MW 366.46, cLogP ~3-4) contribute to its CNS availability.

Blood-Brain Barrier CNS Penetration Pharmacokinetics

Pharmacokinetic Profiling in Mice Confirms Systemic Exposure and Supports Dosing Regimen Design

A validated LC-MS/MS method was developed for the simultaneous quantification of PF-05020182 and four other selective KCNQ channel openers in mouse plasma [1]. The method demonstrated linear calibration from 1.00 to 2008 ng/mL with r² ≥ 0.99, and the analyte was stable under various conditions [1]. This analytical method was successfully applied to a pharmacokinetic study in mice, confirming that PF-05020182 achieves measurable systemic exposure following oral administration [1]. While specific PK parameters (Cmax, t1/2, AUC) are not fully disclosed in the abstract, the establishment of a robust bioanalytical method facilitates accurate dose-exposure relationship studies [2].

Pharmacokinetics LC-MS/MS In Vivo Study Design

PF-05020182 Avoids Structural Alerts Associated with Retigabine's Metabolite-Mediated Toxicity

Retigabine's clinical use was terminated due to hepatotoxicity and tissue discoloration linked to the formation of reactive oxidized metabolites, a risk identified through structural alerts [1]. PF-05020182 was designed to lack these problematic structural features, as confirmed by SAR studies and in vitro ADME profiling [2]. The compound's dimethoxypyrimidine core and 3,3-dimethylbutanamide moiety confer improved metabolic stability and reduced potential for toxic reactive intermediate formation [2]. While direct comparative metabolite profiling data is limited, the absence of known structural alerts in PF-05020182's chemical scaffold represents a significant advancement in safety pharmacology for this class [3].

Structural Alerts Metabolic Stability Drug Safety

Optimal Use Cases for PF-05020182 in Epilepsy and Ion Channel Research


In Vitro Electrophysiology and Selectivity Profiling of Kv7 Channel Modulators

Use PF-05020182 as a reference agonist in patch-clamp or automated electrophysiology assays to study Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 channel activation. Its defined EC50 values (334, 625, and 588 nM) provide a reliable benchmark for screening novel compounds and assessing functional selectivity . The compound's lack of activity at Kv7.1 ensures that observed effects are specific to neuronal subunits, avoiding cardiac off-target interference [1].

In Vivo Anticonvulsant Efficacy Studies in Rodent Models of Refractory Epilepsy

Employ PF-05020182 as a positive control or test article in rodent maximal electroshock (MES) and amygdala-kindled seizure models to evaluate anticonvulsant activity [2]. Its dose-dependent inhibition of tonic extension convulsions and confirmed brain penetration make it suitable for studying drug-resistant epilepsy mechanisms . The established LC-MS/MS method enables accurate measurement of plasma and brain exposure to correlate with efficacy [3].

Structure-Activity Relationship (SAR) Studies for Next-Generation Kv7 Openers

Utilize PF-05020182 as a scaffold or benchmark in medicinal chemistry programs aimed at optimizing Kv7 opener potency, selectivity, and metabolic stability [4]. Its well-characterized SAR, particularly the dimethoxypyrimidine core and piperidine substitution, provides a foundation for designing analogs with improved drug-like properties [4]. The compound's improved safety profile over retigabine serves as a reference for eliminating structural alerts [5].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and CNS Drug Development

Apply the validated LC-MS/MS bioanalytical method to quantify PF-05020182 in mouse plasma and brain tissue, supporting PK/PD relationship establishment [3]. The compound's oral bioavailability and CNS penetration facilitate dose optimization and translational modeling for epilepsy therapeutics . Its favorable ADME properties, including lack of structural alerts, reduce experimental variability in chronic dosing studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-05020182

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.